![molecular formula C22H23NO5 B11156706 N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine](/img/structure/B11156706.png)
N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-valine
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Overview
Description
2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps, starting with the formation of the chromene core. One common method involves the condensation of substituted salicylaldehydes with active methylene compounds under basic conditions to form the chromene ring . Subsequent functionalization of the chromene core can be achieved through various organic reactions, including alkylation, acylation, and amination .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with similar biological activities.
Chromene Derivatives: Other chromene derivatives with varying functional groups and biological properties.
Uniqueness
2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID is unique due to its specific functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2R)-2-[(5-hydroxy-7-methyl-2-oxo-4-phenylchromen-6-yl)methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H23NO5/c1-12(2)20(22(26)27)23-11-16-13(3)9-17-19(21(16)25)15(10-18(24)28-17)14-7-5-4-6-8-14/h4-10,12,20,23,25H,11H2,1-3H3,(H,26,27)/t20-/m1/s1 |
InChI Key |
ZKHLJRPPHRLYGR-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1CN[C@H](C(C)C)C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1CNC(C(C)C)C(=O)O)O |
Origin of Product |
United States |
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